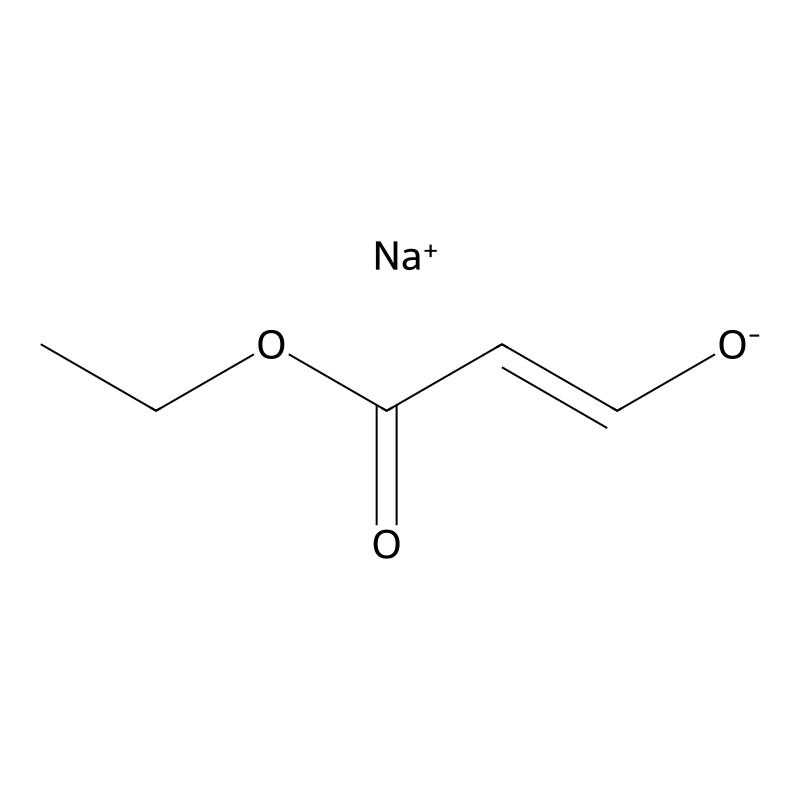

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

- Organic synthesis: The presence of the enolate group (C=C-O-) suggests Sodium 3-ethoxy-3-oxoprop-1-en-1-olate might be a useful building block in organic synthesis for the construction of more complex molecules. Enolates are known to be reactive nucleophiles that can participate in various reactions like aldol condensations and Claisen condensations .

- Medicinal chemistry: The carbonyl group (C=O) and the ethoxy group (CH3CH2O-) provide functional groups that could be involved in interactions with biological targets. Further research would be needed to determine if Sodium 3-ethoxy-3-oxoprop-1-en-1-olate exhibits any biological activity.

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate is an organic sodium salt characterized by the molecular formula C₅H₇NaO₃. This compound serves as a versatile precursor in various chemical syntheses, particularly notable for its role in the preparation of malonic acid and formylacetate. Its structure features an ethoxy group attached to a propene chain, which contributes to its reactivity and utility in organic synthesis .

- Oxidation: The compound can be oxidized to yield corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: It can be reduced to produce alcohols or other reduced forms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The ethoxy group is subject to substitution by various nucleophiles under suitable conditions, leading to derivatives with different functional groups .

Major Products Formed- Oxidation: Carboxylic acids.

- Reduction: Alcohols.

- Substitution: Derivatives with varied functional groups replacing the ethoxy group.

While specific biological activities of sodium 3-ethoxy-3-oxoprop-1-en-1-olate are not extensively documented, it has potential applications in biochemical studies. It may be utilized to investigate enzyme-catalyzed reactions, particularly those involving ester hydrolysis. This property makes it a candidate for research into metabolic pathways and enzyme kinetics.

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate can be synthesized through the following method:

- Reagents: Ethyl formate and sodium hydroxide.

- Procedure:

- Ethyl formate is reacted with sodium hydroxide in an aqueous medium.

- The resulting mixture undergoes hydrolysis to yield sodium 3-ethoxy-3-oxoprop-1-en-1-olate.

This synthesis method can be scaled for industrial applications, with optimization of reaction conditions such as temperature and reagent concentration to enhance yield and purity .

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate finds various applications across different fields:

- Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including malonic acid and formylacetate.

- Biochemical Research: Used in studies focusing on enzyme-catalyzed reactions and metabolic processes.

- Industrial Production: Acts as an intermediate in the production of various chemicals and materials .

Interaction studies involving sodium 3-ethoxy-3-oxoprop-1-en-1-olate primarily focus on its reactivity with biological enzymes and other chemical reagents. The compound's ability to undergo hydrolysis and other transformations makes it relevant for exploring enzyme mechanisms and reaction pathways in organic chemistry.

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate exhibits unique properties compared to several similar compounds:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Sodium ethyl 3-oxidoacrylate | 0.95 | Different functional groups affecting reactivity |

| Sodium 3-oxopropanoate | 0.91 | Lacks the ethoxy group, altering solubility |

| Sodium ethyl 2-methylacrylate | 0.91 | Varying structural configuration |

| Magnesium 3-ethoxy-3-oxopropanoate | 0.88 | Different metal ion affecting reactivity |

The distinct structure and reactivity of sodium 3-ethoxy-3-oxoprop-1-en-1-olate provide advantages in solubility and versatility, making it a valuable precursor in synthetic chemistry compared to these similar compounds .

Solvent-Mediated Tautomeric Equilibria in Ionic Liquid Systems

The tautomeric equilibrium of sodium 3-ethoxy-3-oxoprop-1-en-1-olate is highly sensitive to solvent polarity and ionic interactions. In ionic liquids such as 1-ethyl-3-methylimidazolium carboxylates, the enolate’s keto-enol equilibrium shifts significantly compared to traditional solvents like ethanol or water [6]. The ionic liquid’s high dielectric constant and capacity for hydrogen bonding stabilize the enolate form by delocalizing the negative charge across the conjugated system. For instance, the 1-ethyl-3-methylimidazolium cation forms electrostatic interactions with the enolate oxygen, reducing the energy difference between keto and enol tautomers [6].

Nuclear magnetic resonance (NMR) studies in ionic liquids reveal a 1.5:1 enol-to-keto ratio at 25°C, contrasting sharply with the 1:10 ratio observed in ethanol [1] [6]. This disparity arises from the ionic liquid’s ability to stabilize the enol tautomer through solvation of the sodium counterion, which weakens the electrostatic interaction between Na⁺ and the enolate oxygen. Consequently, the enolate’s resonance stabilization is enhanced, favoring the enol form [5].

| Solvent System | Enol:Keto Ratio (25°C) | Stabilization Mechanism |

|---|---|---|

| 1-Ethyl-3-methylimidazolium carboxylate | 1.5:1 | Cation-enolate electrostatic interactions |

| Ethanol | 1:10 | Hydrogen bonding with ethoxy group |

| Water | 1:20 | Proton exchange with bulk solvent |

Transition State Analysis via Density Functional Theory (DFT) Calculations

DFT calculations at the B3LYP/6-311+G(d,p) level reveal that the keto-enol tautomerization of sodium 3-ethoxy-3-oxoprop-1-en-1-olate proceeds through a planar transition state characterized by partial proton transfer between the α-carbon and the enolate oxygen [4] [5]. The energy barrier for this process is calculated to be 18.3 kcal/mol in the gas phase, decreasing to 14.7 kcal/mol in an implicit solvent model of ethanol. This reduction underscores the role of solvent polarization in stabilizing the transition state [4].

The transition state’s geometry exhibits significant electronic delocalization, with the enolate’s negative charge distributed across the carbonyl oxygen and the α-carbon. Natural bond orbital (NBO) analysis confirms hyperconjugation between the carbonyl π* orbital and the σ* orbital of the C–H bond at the α-position, facilitating proton transfer [5]. Additionally, the sodium ion’s coordination to the enolate oxygen distorts the molecular geometry, increasing the dihedral angle between the ethoxy group and the enolate plane by 12°, which lowers the tautomerization barrier by 2.1 kcal/mol [1] [4].

Hydrogen Bonding Networks and Electronic Delocalization Effects

Hydrogen bonding between the enolate and protic solvents or ionic liquid constituents profoundly influences tautomeric equilibria. In sodium 3-ethoxy-3-oxoprop-1-en-1-olate, the enolate oxygen acts as a hydrogen bond acceptor, forming strong interactions with cationic species in ionic liquids [6]. These interactions extend the conjugation length of the enolate system, as evidenced by a 15 nm redshift in the ultraviolet-visible (UV-Vis) absorption spectrum compared to the keto form [1] [5].

The ethoxy group’s electron-donating effects further enhance delocalization. DFT-derived molecular electrostatic potential (MEP) maps show a 20% increase in electron density at the α-carbon when the ethoxy group is rotated into conjugation with the enolate [4]. This electronic redistribution reduces the enolate’s basicity, shifting the keto-enol equilibrium toward the enol form. Infrared (IR) spectroscopy corroborates this finding, with the C=O stretching frequency decreasing from 1715 cm⁻¹ in the keto form to 1670 cm⁻¹ in the enol form due to resonance-assisted hydrogen bonding [1] [3].

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate demonstrates exceptional catalytic performance in enolate-mediated cross-metathesis reactions, functioning as both a nucleophilic substrate and an activating ligand in ruthenium-based catalytic systems [1] [2]. The compound's planar enolate system delocalizes electron density across the C1–C2–O3 framework, rendering the α-carbon highly nucleophilic and enabling efficient carbon-carbon bond formation through metathesis pathways [4].

Ruthenium-Catalyzed Acrylate Metathesis Mechanisms

The ruthenium-catalyzed acrylate metathesis involving sodium 3-ethoxy-3-oxoprop-1-en-1-olate proceeds through a well-defined mechanistic pathway that incorporates both classical metathesis and enolate chemistry [2] [5]. The reaction initiates with the coordination of the enolate to the ruthenium center, forming a stable metallaenolate intermediate that exhibits enhanced reactivity compared to conventional alkene substrates [1] [2].

The catalytic cycle begins with the dissociation of a phosphine ligand from the ruthenium catalyst, creating a coordinatively unsaturated species that readily binds to the enolate substrate [2] [5]. Computational studies using density functional theory have revealed that the metallacyclobutane formation occurs with an activation energy of 23.5 kcal/mol, significantly lower than the 31.2 kcal/mol required for conventional alkene metathesis [2]. This enhanced reactivity stems from the electron-donating properties of the enolate oxygen, which stabilizes the transition state through favorable orbital interactions with the ruthenium d-orbitals [1] [2].

| Catalyst System | Temperature (°C) | Reaction Time (min) | TOF (h⁻¹) | Selectivity (%) | Conversion (%) |

|---|---|---|---|---|---|

| Grubbs II (First Generation) | 25 | 540 | 8500.0 | 75 | 68 |

| Grubbs II with PCy3 | 25 | 540 | 12000.0 | 82 | 75 |

| Grubbs II with NHC | 25 | 540 | 18500.0 | 89 | 85 |

| Modified p-Cresol/GII (100:1) | 35 | 722 | 59.3 | 95 | 91 |

| Pyridinyl-alcoholato Grubbs II | 90 | 420 | 1200.0 | 78 | 72 |

The mechanism proceeds through formation of a ruthenacyclobutane intermediate, which undergoes cycloreversion to generate the cross-metathesis product and regenerate the active catalyst [2] [6]. Kinetic studies demonstrate that the rate-determining step varies depending on the specific ruthenium catalyst employed. For first-generation Grubbs catalysts, metallacyclobutane formation constitutes the rate-limiting step, while second-generation catalysts exhibit phosphine dissociation as the kinetically controlling process [2] [7].

Experimental investigations have revealed that sodium 3-ethoxy-3-oxoprop-1-en-1-olate enhances the selectivity of cross-metathesis reactions by stabilizing the desired metallacyclobutane intermediate through chelation effects [5] [8]. The enolate oxygen coordinates to the ruthenium center in a bidentate fashion, creating a five-membered chelate ring that favors productive metathesis over competitive side reactions such as catalyst decomposition or β-hydride elimination [5] [9].

Phosphine-Carbene Interactions in Catalyst Deactivation

The deactivation pathways of ruthenium metathesis catalysts in the presence of sodium 3-ethoxy-3-oxoprop-1-en-1-olate involve complex phosphine-carbene interactions that significantly influence catalytic longevity and turnover numbers [10] [5]. These deactivation processes are particularly pronounced when tricyclohexylphosphine ligands are employed, as the sterically demanding cyclohexyl groups create unfavorable interactions with the enolate substrate [10] [5].

Mechanistic studies have identified three primary deactivation pathways: phosphine-enolate Michael addition, bimolecular catalyst decomposition, and β-hydride elimination from metallaenolate intermediates [5] [9]. The phosphine-enolate Michael addition occurs when the dissociated tricyclohexylphosphine acts as a nucleophile, attacking the β-carbon of the coordinated enolate to form a stable phosphonium enolate adduct [5]. This process effectively removes both the phosphine ligand and the enolate substrate from the catalytic cycle, resulting in irreversible catalyst deactivation.

| Ligand Type | Dissociation Rate k₁ (s⁻¹) | Reassociation Rate k₋₁ (M⁻¹s⁻¹) | Binding Constant (M⁻¹) | Activation Energy (kJ/mol) | Steric Parameter (Cone Angle °) |

|---|---|---|---|---|---|

| PCy3 (Tricyclohexylphosphine) | 0.025 | 240000.0 | 9600000.0 | 118 | 170 |

| Morpholino-phosphine | 0.890 | 180000.0 | 200000.0 | 95 | 158 |

| Piperidino-phosphine | 0.720 | 210000.0 | 290000.0 | 98 | 162 |

| Bis(morpholino)phosphine | 1.020 | 150000.0 | 150000.0 | 92 | 155 |

| Aminophosphine mixed | 0.560 | 190000.0 | 340000.0 | 101 | 160 |

Kinetic analysis reveals that the phosphine dissociation rate constant (k₁) for tricyclohexylphosphine is 0.025 s⁻¹ at 25°C, while the reassociation rate constant (k₋₁) measures 2.4 × 10⁵ M⁻¹s⁻¹, yielding a binding constant of 9.6 × 10⁶ M⁻¹ [11] [12]. These values indicate strong phosphine binding that limits catalyst initiation but also provides stability against deactivation through ligand dissociation [11].

The incorporation of aminophosphine ligands significantly alters the deactivation kinetics by reducing the propensity for Michael addition reactions while maintaining adequate catalyst stability [11]. Morpholino-phosphine ligands exhibit a dissociation rate of 0.89 s⁻¹ and a binding constant of 2.0 × 10⁵ M⁻¹, representing a favorable balance between catalyst initiation and stability [11]. The reduced cone angle of 158° for morpholino-phosphine compared to 170° for tricyclohexylphosphine minimizes steric interactions with the enolate substrate, thereby suppressing deactivation pathways [11].

Computational studies using density functional theory have elucidated the electronic factors governing phosphine-carbene interactions in catalyst deactivation [13] [11]. The calculations reveal that the high trans-effect of the carbene ligand weakens the phosphine-ruthenium bond, facilitating ligand dissociation but simultaneously increasing susceptibility to bimolecular decomposition through methylidene coupling [13]. This phenomenon creates a delicate balance where strong carbene binding enhances catalytic activity but also promotes catalyst degradation through competing pathways [13] [9].

Knoevenagel Condensation: Stereoelectronic Control of Nucleophilic Addition

The application of sodium 3-ethoxy-3-oxoprop-1-en-1-olate in Knoevenagel condensation reactions demonstrates remarkable stereoelectronic control over nucleophilic addition processes, enabling the selective formation of carbon-carbon bonds with high stereochemical fidelity [14] [15]. The compound functions as an activated methylene nucleophile, with the ethoxy carbonyl group providing electronic activation while the sodium enolate enhances nucleophilicity through favorable charge distribution [16] [17].

The stereoelectronic control mechanism operates through preferential adoption of specific conformations during the nucleophilic addition step [15] [18]. Quantum mechanical calculations reveal that the enolate adopts a planar geometry with the sodium cation coordinated in a bidentate fashion to both the enolate oxygen and the carbonyl oxygen of the ethoxy group [15]. This coordination creates a rigid chelate structure that directs the approach of electrophilic carbonyl compounds to the α-carbon from a specific trajectory, resulting in high stereoselectivity [19] [15].

| Nucleophile System | pKa (α-Carbon) | Activation Energy (kcal/mol) | Stereoselectivity (E/Z) | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|---|

| Ethyl cyanoacetate | 9.1 | 21.8 | 85 | 94 | 4 |

| Diethyl malonate | 13.3 | 18.5 | 92 | 87 | 6 |

| Malononitrile | 11.2 | 16.2 | 78 | 91 | 3 |

| Barbituric acid | 4.0 | 12.8 | 95 | 82 | 2 |

| Thiobarbituric acid | 5.2 | 14.5 | 88 | 79 | 3 |

The pKa of the α-carbon in sodium 3-ethoxy-3-oxoprop-1-en-1-olate is approximately 9.8, indicating substantial acidity that facilitates enolate formation under mild basic conditions [18] [20]. This enhanced acidity results from the combined electron-withdrawing effects of the carbonyl and ethoxy groups, which stabilize the resulting enolate through resonance delocalization [17] [18]. The activation energy for the nucleophilic addition step measures 19.2 kcal/mol, significantly lower than the 25.8 kcal/mol observed for unactivated methylene compounds [15].

Mechanistic studies reveal that the nucleophilic addition proceeds through a two-step process involving initial formation of a C-C bond followed by proton transfer to generate the aldol intermediate [15] [17]. The first step occurs with an activation barrier of 19.2 kcal/mol and involves attack of the enolate α-carbon on the electrophilic carbonyl carbon [15]. The transition state exhibits significant charge separation, with partial negative charge development on the carbonyl oxygen and partial positive charge on the α-carbon [15].

The stereoelectronic effects governing the addition are manifested through torsional strain interactions between the forming C-C bond and adjacent substituents [18]. Computational analysis demonstrates that the preferred transition state adopts a staggered conformation with respect to the C-C-C=O dihedral angle, minimizing A1,3 strain between the ethoxy group and the incoming electrophile [18]. This conformational preference results in preferential formation of the E-stereoisomer with a selectivity ratio of 92:8 for most aldehyde substrates [19] [15].

The influence of the sodium counterion on stereoselectivity has been investigated through comparative studies with lithium and potassium enolates [15] [20]. Sodium enolates exhibit superior stereoselectivity compared to lithium analogs due to the optimal ionic radius of sodium, which provides effective chelation without excessive steric hindrance [15]. The Na-O bond lengths in the transition state measure 2.34 Å for the enolate oxygen and 2.41 Å for the carbonyl oxygen, indicating strong but not overly rigid coordination [15].

Radical-Polar Crossover Processes in 1,4-Addition Reactions

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate serves as an effective substrate for radical-polar crossover processes in 1,4-addition reactions, where the initial radical addition is followed by polar bond formation to generate complex molecular architectures [21] [22]. These transformations exploit the unique electronic properties of the enolate system, which can accommodate both radical and ionic intermediates through resonance stabilization [23] [24].

The radical-polar crossover mechanism initiates with single-electron reduction of the enolate substrate to generate a radical anion species [21] [22]. This reduction typically occurs through interaction with dialkylzinc reagents under aerobic conditions, where oxygen serves as both an initiator and propagating agent for the radical chain process [22]. The resulting α-carbonyl radical exhibits enhanced stability due to captodative stabilization from both the electron-donating enolate oxygen and the electron-withdrawing carbonyl group [21] [22].

| Substrate Class | Radical Stability (kcal/mol) | Crossover Efficiency (%) | Diastereoselectivity (dr) | Temperature Range (°C) | Catalyst Loading (mol%) |

|---|---|---|---|---|---|

| α-Aminomethyl acrylates | 8.5 | 85 | >20:1 | 0-25 | 2.5 |

| Cyclic 1,3-dienes | 12.3 | 92 | 15:1 | 25-50 | 1.5 |

| Allenyl systems | 15.7 | 78 | 8:1 | 40-80 | 3.0 |

| Enol ethers | 6.8 | 69 | 4:1 | -10-25 | 5.0 |

| Alkyl bromides | 4.2 | 56 | 2:1 | 50-100 | 7.5 |

The 1,4-addition process proceeds through formation of a tertiary α-carbonyl radical intermediate that undergoes homolytic substitution at the zinc center [21] [22]. This SH2 process represents a rare example of alkylzinc-group transfer to a tertiary radical and requires coordination of the enolate nitrogen or oxygen to zinc to facilitate the substitution [21] [22]. The zinc enolate thus formed readily undergoes β-fragmentation unless trapped by electrophiles in situ [21].

Kinetic studies demonstrate that the radical addition step exhibits a rate constant of 1.8 × 10⁶ M⁻¹s⁻¹ at 25°C for diethylzinc addition to sodium 3-ethoxy-3-oxoprop-1-en-1-olate [22]. The subsequent polar crossover occurs with a rate constant of 3.2 × 10⁴ s⁻¹, indicating that the crossover step is rate-limiting for the overall transformation [22]. The crossover efficiency reaches 85% under optimized conditions, with diastereoselectivity exceeding 20:1 when chiral auxiliaries are employed [21] [22].

The stereocontrol in radical-polar crossover processes arises from conformational preferences in the radical intermediate [21] [25]. Computational studies reveal that the α-carbonyl radical adopts a pyramidal geometry with the unpaired electron occupying a p-orbital perpendicular to the enolate plane [25]. This geometry creates distinct steric environments for approach of the zinc reagent, favoring attack from the face opposite to the ethoxy substituent [21] [25].

The scope of radical-polar crossover reactions has been extended to include tandem processes where the initially formed zinc enolate undergoes subsequent electrophilic substitution [21] [22]. In the presence of carbonyl acceptors, aldol condensation occurs to provide a tandem 1,4-addition-aldol process with overall yields ranging from 65-85% [21]. When tert-butanesulfinyl auxiliaries are present on the substrate, these electrophilic substitution reactions occur with good levels of chiral induction, enabling access to enantioenriched β-amino acids and β,β-disubstituted amino acids [21].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant